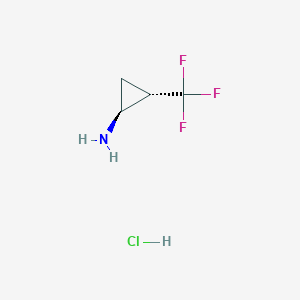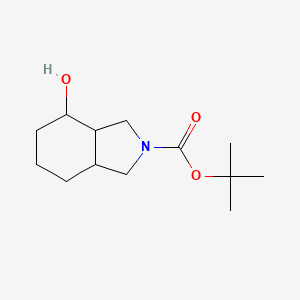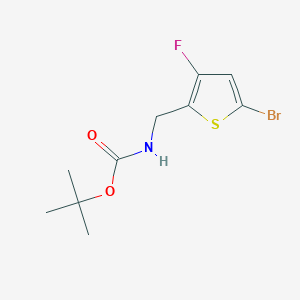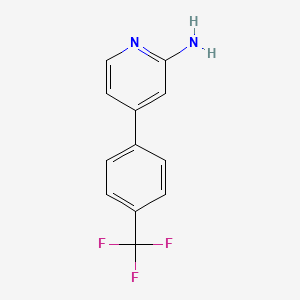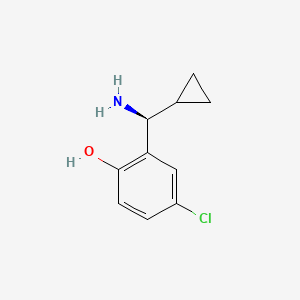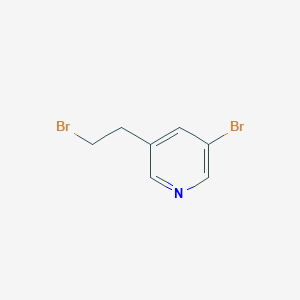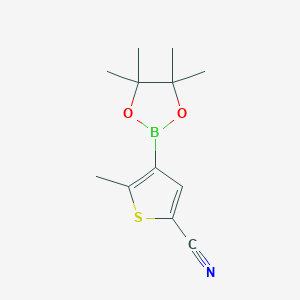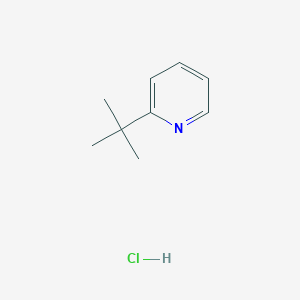
2-(tert-Butyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)pyridine hydrochloride is an organic compound with the molecular formula C9H14ClN. It is a derivative of pyridine, where a tert-butyl group is attached to the second position of the pyridine ring. This compound is commonly used in organic synthesis and as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)pyridine hydrochloride typically involves the alkylation of pyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide, sodium cyanide, sodium alkoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: 2-(tert-Butyl)pyridine N-oxide.
Reduction: 2-(tert-Butyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)pyridine hydrochloride largely depends on its role as a ligand or reactant in chemical reactions. As a ligand, it coordinates with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and oxidation.
Comparison with Similar Compounds
2-(tert-Butyl)pyridine: The parent compound without the hydrochloride group.
4-(tert-Butyl)pyridine: A positional isomer where the tert-butyl group is attached to the fourth position of the pyridine ring.
2-(tert-Butyl)pyridine N-oxide: The oxidized form of 2-(tert-Butyl)pyridine.
Uniqueness: 2-(tert-Butyl)pyridine hydrochloride is unique due to its ability to form stable complexes with a variety of metal ions, making it a valuable ligand in coordination chemistry. Its hydrochloride form enhances its solubility in polar solvents, which is advantageous in many synthetic applications.
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
171.67 g/mol |
IUPAC Name |
2-tert-butylpyridine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h4-7H,1-3H3;1H |
InChI Key |
IIKRNWAJEGWVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
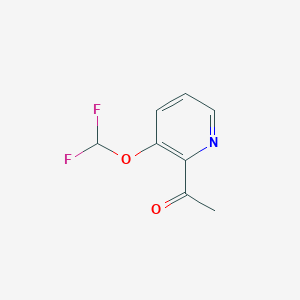
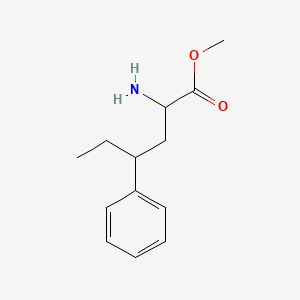
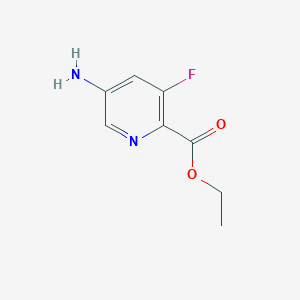
![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)
